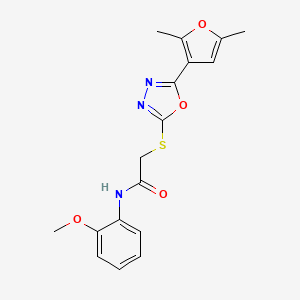

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-10-8-12(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-13-6-4-5-7-14(13)22-3/h4-8H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSWNLWKYSIBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, pharmacological properties, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Core Structure : The oxadiazole ring is known for its diverse biological activities.

- Substituents : The presence of a thioether and methoxyphenyl group enhances its lipophilicity and potential for cellular penetration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the oxadiazole moiety from appropriate precursors.

- Introduction of the thioether linkage.

- Acetylation to yield the final product.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. In vitro tests demonstrated that this compound showed:

- Inhibition of bacterial growth : Effective against various strains, including Gram-positive and Gram-negative bacteria.

- Fungal activity : Demonstrated antifungal properties against common pathogens.

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549), showing dose-dependent cytotoxicity.

- Mechanism of Action : Preliminary investigations suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties:

- Cytokine Inhibition : It significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in stimulated macrophages.

- Animal Models : In vivo studies demonstrated reduced edema in models of acute inflammation.

Data Summary

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of oxadiazoles, including our compound. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several bacterial strains.

- Cancer Cell Line Testing : In a comparative study, this compound showed superior cytotoxic effects compared to standard chemotherapeutics in MCF-7 cells.

Scientific Research Applications

Structural Features

The structure includes:

- A furan moiety, which is known for its diverse biological activities.

- An oxadiazole ring , which is significant in pharmaceutical chemistry due to its bioactivity.

- A thioether linkage , enhancing the compound's stability and reactivity.

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant antitumor properties. The incorporation of the 2,5-dimethylfuran moiety may enhance these effects due to its ability to interact with biological targets. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The presence of the oxadiazole ring has been linked to antimicrobial activity. Compounds containing this moiety have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics . The introduction of the thioether group may further enhance this activity by improving solubility and bioavailability.

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the formation of new materials with desirable mechanical properties. Research has explored using similar compounds to create polymers that exhibit improved thermal stability and mechanical strength .

Sensor Development

Due to its electronic properties, compounds like 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide are being investigated for use in sensor applications. The furan and oxadiazole components can contribute to the sensitivity and selectivity of sensors designed for detecting specific analytes in environmental monitoring or medical diagnostics .

Pesticide Development

The biological activities associated with oxadiazole derivatives suggest potential applications in agrochemicals. Compounds with similar structures have been reported to possess herbicidal and fungicidal properties, indicating that this compound could be developed into a new class of pesticides aimed at improving crop yields while minimizing environmental impact .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor efficacy of oxadiazole derivatives in vitro and in vivo. Results indicated that compounds with a similar furan substitution pattern showed a significant reduction in tumor size in animal models, supporting further exploration into the therapeutic potential of this compound .

Case Study 2: Polymer Synthesis

Researchers synthesized a series of polymers using compounds containing oxadiazole and furan units. The resulting materials exhibited enhanced thermal properties and mechanical strength compared to traditional polymers. This study highlights the potential for using such compounds in advanced material applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Physicochemical Properties of Selected Oxadiazole/Thiadiazole Derivatives

*Calculated based on molecular formula.

Key Observations:

- Molecular Weight : The target compound has a lower molecular weight (~360.4) compared to indole- or pyrimidine-containing analogs (e.g., 8t: 428.5 g/mol), which may improve bioavailability .

- Substituent Effects: Halogens (e.g., Cl in Compound 154) enhance cytotoxicity but reduce selectivity (25-fold lower affinity for noncancerous HEK cells) . Methoxy groups (e.g., in the target compound and Compound 5k ) improve solubility but may reduce metabolic stability.

Table 2: Bioactivity Profiles of Selected Analogs

Key Observations:

- Cytotoxicity : Halogenated derivatives (e.g., Compound 154) show potent anticancer activity, but the target compound’s dimethylfuran group (EDG) may reduce electrophilic interactions critical for cytotoxicity .

- Antimicrobial Activity : Benzofuran-oxadiazole hybrids (e.g., 2a, 2b) exhibit antimicrobial effects, suggesting the target compound’s dimethylfuran could similarly engage microbial targets .

- Enzyme Inhibition : Methoxy-substituted derivatives (e.g., SIRT2 inhibitors ) highlight the role of methoxy groups in modulating enzyme binding.

Structure-Activity Relationship (SAR) Insights

Electron-Donating vs. Electron-Withdrawing Groups :

- EDGs (e.g., methoxy in the target compound) enhance solubility but may reduce receptor affinity compared to electron-withdrawing halogens (e.g., Cl in Compound 154) .

Aromatic Substituents: Furan/benzofuran rings (2a, target compound) improve lipophilicity and π-π stacking, whereas phthalazinone moieties (4d ) introduce planar rigidity for enzyme interaction.

Thioether Linkage :

- The thioether group in all analogs enhances metabolic stability compared to ether or ester linkages.

Q & A

Basic: What are the recommended synthetic strategies for preparing 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Core Formation : Cyclization of a thiosemicarbazide intermediate under acidic or oxidative conditions to form the 1,3,4-oxadiazole ring .

Thioether Linkage : Reaction of the oxadiazole-thiol derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the thioacetamide group. Solvents like dioxane or dichloromethane are used under reflux (85–90°C) .

Acetamide Coupling : Condensation of the thioacetamide intermediate with 2-methoxyaniline using coupling agents or direct nucleophilic substitution .

Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Purification via recrystallization (e.g., acetic acid) or column chromatography is critical for high purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 2,5-dimethylfuran, oxadiazole, and methoxyphenyl groups. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 430.2 [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Bands at ~1667 cm⁻¹ (C=O stretch) and ~610 cm⁻¹ (C-S stretch) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to verify purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity during thioether formation. For scale-up, switch to greener solvents like ethanol/water mixtures .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocycle formation .

- Temperature Control : Gradual heating (e.g., 70°C → 90°C) during cyclization reduces decomposition .

- In-line Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reagent ratios dynamically .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

- Standardized Assays : Reproduce assays under identical conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HeLa for anticancer studies) .

- Purity Verification : Confirm compound purity (>95% via HPLC) to exclude confounding effects from impurities .

- Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2) with cell viability assays (MTT) to cross-validate activity .

- Meta-Analysis : Compare structural analogs (e.g., oxadiazole vs. isoxazole derivatives) to identify SAR trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase). Focus on the oxadiazole and methoxyphenyl groups as key pharmacophores .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

Basic: What structural features influence the compound’s bioactivity?

Answer:

- Oxadiazole Ring : Enhances electron-deficient character, promoting interactions with enzymatic active sites .

- Thioether Linkage : Increases metabolic stability compared to ether analogs .

- 2-Methoxyphenyl Group : Facilitates π-π stacking with aromatic residues in target proteins .

- Dimethylfuran Moiety : Modulates lipophilicity (logP ~2.5), influencing membrane permeability .

Advanced: What strategies mitigate compound degradation under physiological pH conditions?

Answer:

- pH Stability Studies : Conduct accelerated degradation tests (e.g., pH 1–9 buffers, 37°C) to identify labile bonds (e.g., acetamide hydrolysis) .

- Formulation Adjustments : Use enteric coatings or nanoencapsulation to protect the compound in acidic environments .

- Prodrug Design : Modify the thioether group to a sulfoxide or sulfone to enhance stability .

Advanced: How to design derivatives to improve selectivity for specific enzyme targets?

Answer:

- Bioisosteric Replacement : Substitute the dimethylfuran with a thiophene or pyridine ring to modulate steric and electronic profiles .

- Fragment-Based Screening : Test truncated analogs (e.g., oxadiazole-thiol) to identify minimal pharmacophores .

- Enzyme Kinetics : Measure Ki values against off-target enzymes (e.g., P450 isoforms) to prioritize selective derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.